molecular formula C10H18O B15123556 1-Butyl-3-methylcyclobutane-1-carbaldehyde CAS No. 1707364-79-1

1-Butyl-3-methylcyclobutane-1-carbaldehyde

Cat. No.: B15123556
CAS No.: 1707364-79-1
M. Wt: 154.25 g/mol
InChI Key: LUVHRTPAOLMNMH-UHFFFAOYSA-N
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Description

1-Butyl-3-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a butyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylcyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-butyl-3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-butyl-3-methylcyclobutene followed by oxidation. This method allows for the large-scale synthesis of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, HNO3, PCC, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (e.g., Cl2, Br2), alkylating agents (e.g., CH3I)

Major Products Formed

Scientific Research Applications

1-Butyl-3-methylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet widely used in clinical settings.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3-methylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-methylcyclobutane-1-carbaldehyde is unique due to the presence of both butyl and methyl groups on the cyclobutane ring, which imparts distinct chemical and physical properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

1707364-79-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-butyl-3-methylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-4-5-10(8-11)6-9(2)7-10/h8-9H,3-7H2,1-2H3

InChI Key

LUVHRTPAOLMNMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(C1)C)C=O

Origin of Product

United States

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